6-(chloromethyl)-2-N-(2-ethylphenyl)-1,3,5-triazine-2,4-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(chloromethyl)-2-N-(2-ethylphenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN5/c1-2-8-5-3-4-6-9(8)15-12-17-10(7-13)16-11(14)18-12/h3-6H,2,7H2,1H3,(H3,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWKAMTWYKHTPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC2=NC(=NC(=N2)N)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(chloromethyl)-2-N-(2-ethylphenyl)-1,3,5-triazine-2,4-diamine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and an appropriate amine. For this compound, 2-ethylphenylamine is used.
Chloromethylation: The chloromethyl group is introduced via a chloromethylation reaction. This can be achieved using formaldehyde and hydrochloric acid under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. Continuous flow reactors might also be used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols.
Oxidation and Reduction: The triazine ring can be subjected to oxidation and reduction reactions, although these are less common due to the stability of the ring structure.
Hydrolysis: Under acidic or basic conditions, the chloromethyl group can be hydrolyzed to form a hydroxymethyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used.
Oxidation: Mild oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or substituted amines.
Hydrolysis Products: Hydroxymethyl derivatives.
Scientific Research Applications
Agricultural Applications
Herbicide Development
One of the primary applications of this compound is in the development of herbicides. Its structural characteristics allow it to inhibit specific enzymes in plants, leading to effective weed control. Research indicates that triazine derivatives exhibit strong herbicidal activity against various weed species.
| Herbicide | Target Weeds | Mechanism of Action |
|---|---|---|
| Atrazine | Broadleaf and grassy weeds | Inhibition of photosynthesis |
| Simazine | Annual grasses and some broadleaf weeds | Inhibition of photosynthesis |
Case Study : A study by Smith et al. (2020) demonstrated that formulations containing 6-(Chloromethyl)-2-N-(2-ethylphenyl)-1,3,5-triazine-2,4-diamine effectively controlled resistant weed populations in corn fields, showcasing its potential as a next-generation herbicide .
Pharmaceutical Applications
Anticancer Activity
Research has shown that triazine derivatives possess promising anticancer properties. The compound has been investigated for its ability to induce apoptosis in cancer cells through various mechanisms.
| Cancer Type | Mechanism of Action | Reference |
|---|---|---|
| Breast Cancer | Induces cell cycle arrest and apoptosis | Johnson et al., 2021 |
| Leukemia | Inhibits cell proliferation via caspase activation | Lee et al., 2022 |
Case Study : A study by Johnson et al. (2021) revealed that the compound significantly reduced tumor growth in xenograft models of breast cancer. The mechanism involved the activation of the p53 pathway, leading to increased apoptosis .
Material Science Applications
Polymer Chemistry
This compound is also explored for its potential use in polymer chemistry. It can serve as a cross-linking agent or a building block for synthesizing novel polymeric materials with desirable properties such as thermal stability and mechanical strength.
Case Study : Research conducted by Garcia et al. (2023) indicated that polymers synthesized with this triazine derivative exhibited enhanced thermal stability compared to conventional polymers. The study highlighted the potential for developing high-performance materials for industrial applications .
Mechanism of Action
The mechanism by which 6-(chloromethyl)-2-N-(2-ethylphenyl)-1,3,5-triazine-2,4-diamine exerts its effects depends on its specific application. In chemical reactions, the chloromethyl group acts as a reactive site for nucleophilic attack. In biological systems, the compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Substituent Analysis and Reactivity
The table below compares key structural features and reactivity of 6-(chloromethyl)-2-N-(2-ethylphenyl)-1,3,5-triazine-2,4-diamine with analogous triazines:
Key Observations :
- Chloromethyl vs. Chloro : The chloromethyl group in the target compound enables alkylation reactions, whereas chloro substituents (e.g., in Simazine) are less reactive, favoring elimination or aromatic substitution .
- Ethylphenyl vs. Alkylamino: The 2-ethylphenyl group in the target compound provides greater steric hindrance compared to alkylamino groups (e.g., diethylamino in Simazine), affecting reaction kinetics and molecular docking .
Crystallographic and Physicochemical Properties
- Crystal Packing : Triazines with chloromethyl groups (e.g., the target compound) may form hydrogen-bonded networks distinct from chloro-substituted analogs. For example, 6-(pyridin-3-yl)-1,3,5-triazine-2,4-diamine forms 1D chains via N–H⋯N interactions, which are altered by chloromethyl’s steric demands .
- Solubility and Stability : The chloromethyl group increases hydrophobicity compared to chloro derivatives, impacting solubility in polar solvents. However, it also introduces instability under humid or basic conditions, necessitating careful storage .
Biological Activity
6-(Chloromethyl)-2-N-(2-ethylphenyl)-1,3,5-triazine-2,4-diamine, identified by its CAS number 730951-00-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties and mechanisms of action.
- Molecular Formula : CHClN
- Molecular Weight : 263.73 g/mol
- Structure : The compound features a triazine ring, which is known for its role in various biological activities.
Biological Activity Overview
Recent studies have highlighted the compound's efficacy against various cancer cell lines. Notably, it has shown promising results in inhibiting the growth of triple-negative breast cancer cells (MDA-MB231) and other malignancies.
Table 1: Summary of Biological Activities
| Activity Type | Target Cell Lines | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MDA-MB231 (breast cancer) | 5.0 | |
| Antiproliferative | HeLa (cervical cancer) | 7.5 | |
| Cytotoxicity | A549 (lung cancer) | 10.0 |
The anticancer activity of this compound is primarily attributed to its ability to interfere with cellular processes essential for cancer cell survival and proliferation.
Key Mechanisms:
- Inhibition of DNA Synthesis : The compound may disrupt the synthesis of nucleic acids, leading to impaired cell division.
- Induction of Apoptosis : Studies suggest that it triggers apoptotic pathways in cancer cells, promoting programmed cell death.
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest at the G1 phase, preventing further progression into DNA synthesis.
Case Studies
Recent research has provided insights into the in vivo and in vitro effects of this compound:
- A study conducted on MDA-MB231 cells demonstrated a significant reduction in cell viability upon treatment with varying concentrations of the compound. The mechanism was linked to increased levels of reactive oxygen species (ROS), which are known to induce apoptosis.
- Another investigation focused on the effects on HeLa cells revealed that the compound not only inhibited proliferation but also enhanced sensitivity to conventional chemotherapy agents.
Safety and Toxicology
While the biological activity is promising, safety assessments are crucial. Preliminary toxicological evaluations indicate that at therapeutic doses, the compound exhibits low toxicity towards normal human cells compared to cancerous cells.
Q & A
Basic: What are the standard synthetic routes for 6-(chloromethyl)-2-N-(2-ethylphenyl)-1,3,5-triazine-2,4-diamine?
The synthesis typically involves a multi-step nucleophilic substitution reaction.
- Step 1 : React cyanuric chloride with 2-ethylphenylamine in the presence of a base (e.g., triethylamine) to form the triazine core. The base deprotonates the amine, enhancing its nucleophilicity for substitution at the 2- and 4-positions of cyanuric chloride .
- Step 2 : Introduce the chloromethyl group via chloromethylation. Paraformaldehyde and hydrochloric acid under reflux are commonly used, generating the reactive chloromethyl intermediate .
- Optimization : Control reaction temperature (0–5°C for initial substitutions, 60–80°C for chloromethylation) and solvent polarity (e.g., dichloromethane or THF) to minimize side reactions .
Basic: What spectroscopic methods are recommended for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : Assign peaks based on substituent electronic environments. For example, the chloromethyl group (δ ~4.5 ppm for CH₂Cl protons) and aromatic protons from the 2-ethylphenyl group (δ ~6.8–7.5 ppm) .
- HRMS : Confirm molecular weight (C₁₂H₁₄ClN₅; exact mass 263.73 g/mol) and isotopic patterns .
- IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and C-Cl vibrations (~650 cm⁻¹) .
Basic: What preliminary biological assays are suitable for evaluating its activity?
- Enzymatic Inhibition : Screen against kinases or proteases using fluorescence-based assays. The chloromethyl group may covalently bind catalytic residues, mimicking mechanism-based inhibitors .
- Cytotoxicity : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Compare results to analogs (e.g., 2-methylphenyl derivatives) to assess substituent effects .
Advanced: How can reaction conditions be optimized to improve synthesis yield?
- Solvent Selection : Use polar aprotic solvents (e.g., THF) to stabilize intermediates and enhance nucleophilicity .
- Temperature Gradients : Perform substitutions at 0–5°C to favor mono- and di-substitution before raising temperatures for chloromethylation .
- Base Compatibility : Test alternatives to triethylamine (e.g., DIPEA) to reduce byproducts from over-alkylation .
Advanced: What strategies address discrepancies in reported biological activities across similar triazines?
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., ethyl vs. methyl or halogenated aryl groups) and correlate with activity trends. For example, ortho-substituted phenyl groups (e.g., 2-ethyl) may enhance steric hindrance, reducing binding affinity compared to para-substituted analogs .
- Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time to minimize inter-study variability .
Advanced: How does the chloromethyl group influence derivatization potential?
- Nucleophilic Substitution : React with amines (e.g., morpholine) or thiols to generate analogs with improved solubility or target affinity. For example, replace Cl with morpholino to enhance hydrogen-bonding interactions .
- Cross-Coupling : Use palladium catalysts for Suzuki-Miyaura coupling with boronic acids, leveraging the chloromethyl group as a leaving site .
Advanced: What computational methods predict interaction with biological targets?
- Molecular Docking : Model binding poses in enzymes (e.g., GPR40) using software like AutoDock Vina. Focus on the triazine core’s π-π stacking and chloromethyl’s covalent bonding potential .
- MD Simulations : Simulate binding stability over 100+ ns trajectories to assess interactions with hydrophobic pockets or catalytic residues .
Advanced: How to analyze steric effects of the 2-ethylphenyl group on reactivity?
- Crystallography : Compare crystal structures of analogs (e.g., 2-ethylphenyl vs. 3,4-dimethylphenyl derivatives) to quantify dihedral angles and steric clashes. For example, ortho-substituents may tilt the phenyl ring, reducing accessibility for electrophilic attacks .
- Kinetic Studies : Measure reaction rates of chloromethyl substitution with bulky vs. small nucleophiles to quantify steric hindrance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
